(4R)-4-(hydroxymethyl)hexanenitrile
Description
(4R)-4-(Hydroxymethyl)hexanenitrile is a chiral nitrile derivative characterized by a hexanenitrile backbone substituted with a hydroxymethyl group at the 4-position in the R-configuration. Nitriles like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatility in forming amines, carboxylic acids, or heterocycles .
Properties
CAS No. |
189760-92-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4R)-4-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-7(6-9)4-3-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1 |
InChI Key |
IPJKESBTKVNDMR-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCC#N)CO |
Canonical SMILES |
CCC(CCC#N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(hydroxymethyl)hexanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexanenitrile precursor.
Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods
In an industrial setting, the production of (4R)-4-(hydroxymethyl)hexanenitrile may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(hydroxymethyl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or acids in the presence of acid or base catalysts.
Major Products Formed
Oxidation: (4R)-4-(carboxymethyl)hexanenitrile
Reduction: (4R)-4-(hydroxymethyl)hexylamine
Substitution: (4R)-4-(alkoxymethyl)hexanenitrile or (4R)-4-(acyloxymethyl)hexanenitrile
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (4R)-4-(hydroxymethyl)hexanenitrile:
2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5)
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.699 g/mol
- Key Features : Aromatic chlorophenyl substituent at the 2-position instead of hydroxymethyl.
- Applications : Widely used in agrochemical synthesis, particularly as a precursor for pesticides and herbicides. The chlorophenyl group enhances lipophilicity, improving membrane permeability in target organisms .
(4R)-4-[(tert-Butoxycarbonyl)methylamino]-5-methylhexanenitrile (CAS 1174764-15-8)
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.346 g/mol
- Key Features: Incorporates a tert-butoxycarbonyl (Boc)-protected methylamino group at the 4-position and a methyl branch at the 5-position.
- Applications : Used in peptide synthesis and as a chiral building block. The Boc group enhances solubility in organic solvents and stabilizes the compound during reactions .
Comparative Analysis of Functional Groups and Reactivity
Key Observations:
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